Welcome to the BenchChem Online Store!
molecular formula C5H6O4S3 B160547 Bis(carboxymethyl) trithiocarbonate CAS No. 6326-83-6

Bis(carboxymethyl) trithiocarbonate

Cat. No. B160547
M. Wt: 226.3 g/mol
InChI Key: GQECANUIPBFPLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08476449B2

Procedure details

Separately, glycine ethyl ester hydrochloride (140 mg, 1 mmol) and bis(carboxymethyl) trithiocarbonate (224 mg, 1 mmol) were dissolved in 2-propanol (6 mL), triethylamine (0.6 mL) was added thereto, and the mixture was heated to reflux for 1 hour while stirring. After the reaction was completed the solvent was removed by evaporation under reduced pressure, and the residue was subjected to silica gel column chromatography using ethyl acetate/hexane (1/1 (volume ratio)) as an eluent, to give ethyl-2-(4-oxo-2-thioxothiazolidin-3-yl)acetate in a yield of 177 mg (yield 80.8%).
Quantity
140 mg
Type
reactant
Reaction Step One
Quantity
224 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
solvent
Reaction Step One
Quantity
0.6 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH2:2]([O:4][C:5](=[O:8])[CH2:6][NH2:7])[CH3:3].[C:9](=S)([S:15]CC(O)=O)[S:10][CH2:11][C:12](O)=[O:13].C(N(CC)CC)C>CC(O)C>[CH2:2]([O:4][C:5](=[O:8])[CH2:6][N:7]1[C:12](=[O:13])[CH2:11][S:10][C:9]1=[S:15])[CH3:3] |f:0.1|

Inputs

Step One
Name
Quantity
140 mg
Type
reactant
Smiles
Cl.C(C)OC(CN)=O
Name
Quantity
224 mg
Type
reactant
Smiles
C(SCC(=O)O)(SCC(=O)O)=S
Name
Quantity
6 mL
Type
solvent
Smiles
CC(C)O
Step Two
Name
Quantity
0.6 mL
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CN1C(SCC1=O)=S)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.